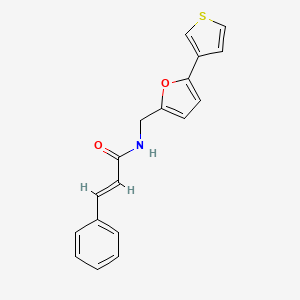

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cinnamamide

CAS No.: 2035000-91-8

Cat. No.: VC6439533

Molecular Formula: C18H15NO2S

Molecular Weight: 309.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2035000-91-8 |

|---|---|

| Molecular Formula | C18H15NO2S |

| Molecular Weight | 309.38 |

| IUPAC Name | (E)-3-phenyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]prop-2-enamide |

| Standard InChI | InChI=1S/C18H15NO2S/c20-18(9-6-14-4-2-1-3-5-14)19-12-16-7-8-17(21-16)15-10-11-22-13-15/h1-11,13H,12H2,(H,19,20)/b9-6+ |

| Standard InChI Key | JUKIVVMQNOOILE-RMKNXTFCSA-N |

| SMILES | C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(O2)C3=CSC=C3 |

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s structure comprises three primary components:

-

Cinnamamide core: A trans-cinnamic acid derivative where the carboxylic acid group is replaced by an amide functional group.

-

Furan-thiophene hybrid substituent: A furan ring substituted at the 5-position with a thiophen-3-yl group, connected to the amide nitrogen via a methylene bridge.

The molecular formula is C₁₉H₁₇NO₂S, with a molecular weight of 323.4 g/mol . Key structural features include:

-

Planar cinnamoyl group: The α,β-unsaturated carbonyl system (C=O and C=C) may contribute to electronic conjugation and potential bioactivity .

-

Heterocyclic moieties: The furan and thiophene rings introduce regions of electron density and steric bulk, which can influence solubility, reactivity, and interactions with biological targets .

Stereoelectronic Characteristics

-

Conformational flexibility: The methylene bridge between the amide nitrogen and furan allows rotational freedom, enabling multiple conformers.

-

Intermolecular interactions: The amide group facilitates hydrogen bonding (N–H⋯O/N), while the aromatic systems enable π-π stacking and hydrophobic interactions .

Synthetic Methodologies

Retrosynthetic Analysis

A plausible synthetic route involves two key steps:

-

Synthesis of (5-(thiophen-3-yl)furan-2-yl)methanamine:

-

Amide bond formation:

Experimental Considerations

-

Solvent selection: Polar aprotic solvents (e.g., DMF, THF) are ideal for amide coupling reactions due to their ability to stabilize intermediates .

-

Purification challenges: Column chromatography on silica gel or recrystallization may be required to isolate the pure product, given the compound’s moderate polarity .

Physicochemical and Spectroscopic Data

Predicted Properties

| Property | Value |

|---|---|

| Molecular weight | 323.4 g/mol |

| LogP (lipophilicity) | ~3.2 (estimated) |

| Hydrogen bond donors | 1 (amide N–H) |

| Hydrogen bond acceptors | 3 (amide O, furan O) |

Spectroscopic Signatures

Future Research Directions

Synthetic Optimization

-

Explore microwave-assisted synthesis to reduce reaction times and improve yields .

-

Investigate enzymatic amidation as a green chemistry alternative .

Biological Screening

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume